molecular formula C24H19ClN2O2S B2847473 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one CAS No. 403722-96-3

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one

Cat. No. B2847473
CAS RN: 403722-96-3
M. Wt: 434.94
InChI Key: RUABRPQCADYPMR-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has investigated novel 4(3H)-quinazolinone derivatives for their potential anti-inflammatory and analgesic activities. These compounds, including variants with substitutions at the chlorophenyl and phenethyl groups, have been synthesized and screened, demonstrating promising results in this therapeutic area (Farag et al., 2012).

Antimicrobial Agents

Several studies have synthesized new derivatives of quinazolinone, aiming to explore their antimicrobial potential. These compounds have shown a broad spectrum of activity against various bacterial and fungal strains, highlighting their promise as antimicrobial agents (Desai et al., 2007), (Rajasekaran et al., 2013).

Anticonvulsant and Antimicrobial Activities

The synthesis of new thioxoquinazolinone derivatives has been conducted, with a focus on evaluating their anticonvulsant and antimicrobial activities. These compounds have displayed significant efficacy, opening new avenues for the development of anticonvulsant and antimicrobial therapies (Rajasekaran et al., 2013).

Structural and Vibrational Studies

There have been efforts to understand the structural and vibrational properties of quinazolinone derivatives through experimental and computational studies. These investigations provide insights into the molecular characteristics that could influence their biological activities (El-Azab et al., 2016).

Antitumor Agents

A series of quinazolinone derivatives have been designed, synthesized, and evaluated for their in vitro antitumor activity. This research suggests that certain compounds in this class have selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, highlighting their potential as antitumor agents (Alanazi et al., 2013).

Antihistamine Agents

Novel quinazolinone derivatives have been synthesized for evaluation as antihistamine agents. Some of these compounds have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential for development as antihistamines with minimal sedation effects (Alagarsamy et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the LasB system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasB system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors .

Mode of Action

The compound interacts with its target by binding to the active site of the LasB system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The compound affects the quorum sensing pathways in Pseudomonas aeruginosa. These pathways are used by the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound disrupts these behaviors and reduces the bacteria’s pathogenicity .

Pharmacokinetics

The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 towardPseudomonas aeruginosa , suggesting that it may have good bioavailability

Result of Action

The compound shows promising quorum-sensing inhibitory activity, with IC 50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . It also shows moderate anti-biofilm formation activity against Pseudomonas aeruginosa . These results suggest that the compound could be a potent inhibitor of bacterial growth and biofilm formation.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the concentration of the compound can affect its inhibitory activity . Other factors, such as the presence of other compounds or changes in environmental conditions, could also potentially influence its action, efficacy, and stability.

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2S/c25-19-12-10-18(11-13-19)22(28)16-30-24-26-21-9-5-4-8-20(21)23(29)27(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUABRPQCADYPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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